

2-Chloro-6-mercaptobenzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chloro-6-mercaptobenzoic acid

Cat. No.: B1591508

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An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic acid

This guide provides a comprehensive overview of **2-Chloro-6-mercaptobenzoic acid**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical structure, properties, synthesis, and applications, presenting data in a structured and accessible format.

Chemical Identity and Structure

2-Chloro-6-mercaptobenzoic acid is an organosulfur and organochlorine compound featuring a benzoic acid backbone substituted with both a chloro and a mercapto (thiol) group.[1] Its structure imparts high reactivity, making it a valuable intermediate in organic synthesis.[1]

Caption: Chemical structure of 2-Chloro-6-mercaptobenzoic acid.

Chemical Identifiers

The following table summarizes the key identifiers for **2-Chloro-6-mercaptobenzoic acid**.



Identifier	Value
CAS Number	20324-51-0[2][3][4]
Molecular Formula	C7H5ClO2S[2][3][4]
IUPAC Name	2-Chloro-6-sulfanylbenzoic acid[5]
InChI	InChI=1S/C7H5ClO2S/c8-4-2-1-3- 5(11)6(4)7(9)10/h1-3,11H,(H,9,10)[2]
InChlKey	AQKPOJRMYFQSLX-UHFFFAOYSA-N[2][3]
Canonical SMILES	C1=CC(=C(C(=C1)Cl)C(=O)O)S[2]
Synonyms	6-Chloro-2-mercaptobenzoic acid, Benzoic acid, 2-chloro-6-mercapto-[3][6][7]

Physicochemical Properties

This table outlines the key physicochemical properties of the compound.



Property	Value
Molecular Weight	188.63 g/mol [4][6]
Monoisotopic Mass	187.9698783 u[2]
Appearance	White to pale yellow crystalline powder[6]
Melting Point	210-215°C (decomposes)[6]
Boiling Point (Predicted)	323.2 ± 27.0 °C[1]
Density (Predicted)	~1.45 - 1.490 g/cm ³ [6]
pKa (Predicted)	2.35 ± 0.36[1][2]
Solubility	Sparingly soluble in water; Soluble in methanol, ethanol, and DMSO[6]
Hydrogen Bond Donor Count	2[2]
Hydrogen Bond Acceptor Count	3[2]
Topological Polar Surface Area	38.3 Ų[2]

Synthesis Protocol

A common method for the synthesis of **2-Chloro-6-mercaptobenzoic acid** involves the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.[8][9]



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Caption: Workflow for the synthesis of **2-Chloro-6-mercaptobenzoic acid**.



Experimental Methodology

The following protocol details the synthesis procedure.[8][9]

- Reactant: 2.0 grams (0.007 mole) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.
- Reagents:
 - o 50 mL of methanol.
 - 30 mL of aqueous 10% sodium hydroxide.
 - Concentrated hydrochloric acid.
 - Ethyl acetate.
 - Magnesium sulfate.
- Procedure:
 - A solution of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in methanol is stirred.
 - Aqueous 10% sodium hydroxide is added to the solution.
 - The reaction mixture is heated to reflux and stirred for approximately 18 hours.[8][9]
 - After 18 hours, the mixture is cooled to ambient temperature.[8][9]
- Isolation and Purification:
 - The cooled reaction mixture is acidified using concentrated hydrochloric acid.[8][9]
 - The acidified mixture is extracted with ethyl acetate.[8][9]
 - The organic extract is dried over magnesium sulfate.[8][9]
 - The mixture is filtered to remove the drying agent.



The filtrate is concentrated under reduced pressure to yield the final product, 6-chloro-2-mercaptobenzoic acid.[8][9] The reported yield is 1.4 grams.[8]

Applications in Research and Development

2-Chloro-6-mercaptobenzoic acid serves as a versatile chemical intermediate in various fields.

- Agrochemicals: It is utilized as a research chemical in the preparation and synthesis of acetophenone oxime esters of pyrithiobac, which are investigated as potential herbicides.[4]
 [10][11]
- Pharmaceutical Synthesis: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly for thiol-containing drug molecules.[6] It has been identified as a precursor for active pharmaceutical ingredients (APIs) intended for cardiovascular and anti-inflammatory therapies.[6]
- Material Science and Catalysis: It can be used as a precursor for other organosulfur compounds and as a catalyst ligand in asymmetric catalysis.[6] Its high reactivity makes it a valuable building block in broader organic synthesis.[1]

Safety and Handling

Due to the presence of a reactive thiol group, **2-Chloro-6-mercaptobenzoic acid** requires careful handling.[1] It is characterized as having a strong odor and high reactivity.[1] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed. It is recommended to store the compound in a sealed container in cool, dry conditions (2-8°C is suggested).[6] For detailed safety information, refer to the Safety Data Sheet (SDS).

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